Caesalpine B

Cytotoxicity HepG2 Liver Cancer

Reproducible cytotoxicity studies in HepG2 liver cancer models require structurally defined cassane diterpenoids, not uncharacterized extracts. Caesalpine B (CAS 1616757-60-8) delivers 1.8-fold greater potency than Caesalpine A, enabling more sensitive dose-response and apoptosis assays. As a monomeric reference standard isolated from Caesalpinia minax seeds, it ensures batch-to-batch consistency for SAR campaigns and botanical extract authentication. • ≥98% (HPLC) purity; powder; C23H30O7; MW 418.48. • Validated for HepG2 IC50 determination, cell cycle arrest, and apoptosis induction. • Essential comparator for evaluating oxidation/esterification impact on bioactivity. • Sealed storage at 2-8°C; shipped with blue ice or at ambient temperature.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
Cat. No. B593449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaesalpine B
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1
InChIKeyWRVBJIVZZAJHJM-ANLLKEILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Caesalpine B: Cytotoxicity and Anti-Inflammatory Standard


Caesalpine B (CAS 1616757-60-8) is a cassane-type diterpenoid, a naturally occurring compound initially isolated from the seeds of Caesalpinia minax [1]. It belongs to the broader class of furanocassane derivatives, which are characteristic constituents of the Caesalpinia genus and are of significant research interest due to their diverse biological activities, including cytotoxic and anti-inflammatory properties [2].

Why Substitution Fails for Caesalpine B


The bioactivity of cassane-type diterpenoids is highly sensitive to subtle structural modifications. Even within the same species, Caesalpinia minax, or the broader Caesalpinia genus, the presence or absence of specific functional groups, as well as the stereochemistry of the furan ring and the A/B ring junction, profoundly impacts cytotoxicity and target engagement [1]. Consequently, substituting Caesalpine B with a generic 'Caesalpinia extract' or an uncharacterized analog (e.g., Caesalpine A or caesalpinin JA) introduces significant experimental variability and invalidates cross-study comparisons. The following quantitative evidence demonstrates why precise compound selection, guided by peer-reviewed data, is non-negotiable for reproducible scientific outcomes [2].

Caesalpine B: Quantitative Evidence for Selection


Cytotoxicity vs. Caesalpine A in HepG2 Cells

In a comparative study of cassane diterpenes isolated from Caesalpinia minax, Caesalpine B demonstrated a differential cytotoxic profile compared to its close structural analog, Caesalpine A. The reported IC50 values highlight a significant variance in potency against the HepG2 human liver cancer cell line [1].

Cytotoxicity HepG2 Liver Cancer

Anti-Inflammatory Activity vs. Dimeric Analogues

While dimeric cassane diterpenoids like caesalpanin B show weak activity in anti-inflammatory assays, the monomeric framework of Caesalpine B is associated with a more robust and distinct pharmacological profile. Data from dimeric analogs provide a class-level baseline for comparison [1].

Anti-inflammatory NO Inhibition RAW 264.7

Oxygen vs. Amide Bridge in Cytotoxicity

The presence and nature of bridging elements in cassane diterpenoids are critical determinants of their cytotoxicity and mechanism of action. While direct data for Caesalpine B is not available in this specific study, the stark contrast between oxygen-bridged and nitrogen-bridged (amide) analogs from the same plant genus provides a crucial class-level inference for its potential activity [1]. Caesalpine B, lacking a nitrogen bridge, is hypothesized to have a distinct binding and cytotoxic profile compared to cassane alkaloids like caesanine B (IC50 7.82 µM).

Structure-Activity Relationship SAR Apoptosis

Caesalpine B: Research & Industrial Applications


HCC Cytotoxicity Probe

Based on direct comparative evidence, Caesalpine B is the preferred cassane diterpenoid for investigating cytotoxic mechanisms in HepG2 liver cancer models. Its 1.8-fold greater potency compared to Caesalpine A [1] makes it a more sensitive probe for studying dose-response relationships, cell cycle arrest, and apoptosis induction in HCC. Researchers should prioritize this compound for in vitro studies where moderate but statistically significant cytotoxic effects are required, and where the specific structural features of Caesalpine B (vs. its analogs) are hypothesized to interact with unique cellular targets.

Cassane Diterpenoid SAR Studies

Caesalpine B serves as a critical comparator or reference compound in SAR campaigns focused on the Caesalpinia genus. Its well-defined monomeric structure allows researchers to systematically evaluate the impact of specific modifications (e.g., oxidation state, esterification) on bioactivity. By comparing its activity profile against dimeric analogs (e.g., caesalpanin B [2]) and nitrogen-bridged alkaloids (e.g., caesanine B [3]), scientists can map the structural determinants of anti-inflammatory and cytotoxic functions, making it an essential tool for medicinal chemistry optimization programs.

C. minax Extract QC Reference Standard

Given its confirmed occurrence in Caesalpinia minax seeds [1], Caesalpine B (CAS 1616757-60-8) is an ideal analytical reference standard for the authentication, standardization, and quality control of botanical extracts derived from this plant. Its use in HPLC or LC-MS analysis ensures batch-to-batch consistency and accurate quantification of the bioactive marker in research-grade extracts, which is a prerequisite for reproducible in vitro and in vivo pharmacological studies.

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